molecular formula C23H20N2O3S B2805792 (3Z)-3-(anilinomethylene)-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 892298-31-6

(3Z)-3-(anilinomethylene)-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

Cat. No. B2805792
CAS RN: 892298-31-6
M. Wt: 404.48
InChI Key: VAIKDKAYCPSZPZ-JCMHNJIXSA-N
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Description

The compound “(3Z)-3-(anilinomethylene)-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide” is mentioned in PubMed , but the specific details about the compound are not provided in the search results.

Scientific Research Applications

Synthesis and Structural Characterization

The compound "(3Z)-3-(anilinomethylene)-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide" belongs to a class of compounds with a heterocyclic structure known as 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides. Research has demonstrated various methods for synthesizing derivatives of this compound and exploring their structures. For instance, a study detailed the multicomponent synthesis of new 2-amino-3-R-4-aryl-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine 5,5-dioxides, which involves the interaction of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide with arylcarbaldehydes and active methylene nitriles (Lega, Gorobets, Chernykh, Shishkina, & Shemchuk, 2016). Another study developed an improved 3-step synthesis for 3,4-dihydro-1-methyl-1H-2,1-benzothiazin-4-one 2,2-dioxide, highlighting a more accessible route to the benzothiazine dioxide heterocyclic system (Lombardino, 1972).

Reactivity and Applications in Heterocyclic Chemistry

The reactivity of derivatives of this compound class has been explored in various studies, revealing interesting pathways for creating novel heterocyclic systems. For example, research on 3-benzylidene- and 3-ethylidene-2,3-dihydro-2-methyl-1,2-benzothiazin-4-one 1,1-dioxides showed their reactivity towards alkylidenephosphoranes, leading to the formation of new heteropolycyclic systems containing the 1,2-benzothiazine 1,1-dioxide skeleton (Croce & Rosa, 1996). Another study involved the synthesis of spiro[(2-amino-3-R-6-ethyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-5,5-dioxide)-4,3′-(1′-R′-5′-R″-indolin-2′-one)] compounds, showcasing a three-component interaction that underscores the synthetic versatility of the benzothiazine dioxide core (Shemchuk et al., 2014).

Biological Activity and Potential Applications

Some derivatives of 1H-2,1-benzothiazin-4(3H)-one 2,2-dioxides have been studied for their biological activity, providing insights into potential applications in medicinal chemistry. For instance, ethyl 2-amino-4-alkyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazin-3-carboxylate 5,5-dioxides and related compounds have been synthesized and evaluated for anti-inflammatory, analgesic, and antimicrobial activities. These studies suggest that derivatives of benzothiazine dioxides could serve as promising leads in the development of new therapeutic agents (Lega et al., 2016).

properties

IUPAC Name

(3Z)-3-(anilinomethylidene)-1-[(3-methylphenyl)methyl]-2,2-dioxo-2λ6,1-benzothiazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N2O3S/c1-17-8-7-9-18(14-17)16-25-21-13-6-5-12-20(21)23(26)22(29(25,27)28)15-24-19-10-3-2-4-11-19/h2-15,24H,16H2,1H3/b22-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAIKDKAYCPSZPZ-JCMHNJIXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)C(=CNC4=CC=CC=C4)S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)CN2C3=CC=CC=C3C(=O)/C(=C/NC4=CC=CC=C4)/S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3Z)-3-(anilinomethylene)-1-(3-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide

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